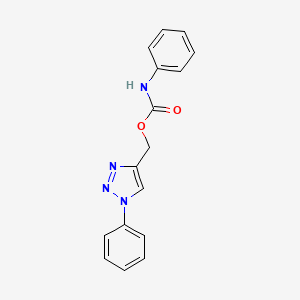

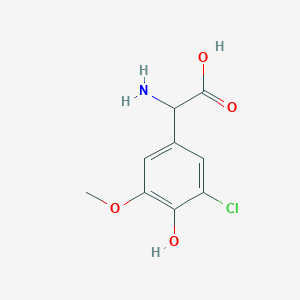

(1-phenyl-1H-1,2,3-triazol-4-yl)methyl N-phenylcarbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Drug Discovery

1,2,3-triazoles, which include “(1-phenyl-1H-1,2,3-triazol-4-yl)methyl N-phenylcarbamate”, have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .

Organic Synthesis

1,2,3-triazoles are used extensively in organic synthesis . They have high chemical stability and are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .

Polymer Chemistry

1,2,3-triazoles are used in polymer chemistry . Their strong dipole moment and hydrogen bonding ability make them structurally resembling to the amide bond, mimicking an E or a Z amide bond .

Supramolecular Chemistry

In supramolecular chemistry, 1,2,3-triazoles are used due to their aromatic character .

Bioconjugation

1,2,3-triazoles are used in bioconjugation . This involves the use of biological molecules to form covalent bonds with other molecules, whether they are organic, inorganic, or biological.

Chemical Biology

In the field of chemical biology, 1,2,3-triazoles are used . This is a scientific discipline spanning the fields of chemistry and biology that involves the application of chemical techniques, tools, and methods to the study of biological systems.

Fluorescent Imaging

1,2,3-triazoles are used in fluorescent imaging . This is a technique used in biological research to visualize cells and tissues using fluorescence.

Materials Science

In materials science, 1,2,3-triazoles are used . This involves the discovery and design of new materials, with an emphasis on solids.

作用機序

Target of Action

The primary target of (1-phenyl-1H-1,2,3-triazol-4-yl)methyl N-phenylcarbamate is Steroid Sulfatase (STS) . STS is a crucial enzyme for steroidogenesis, acting by hydrolyzing inactive steroid sulfates, which are the precursors for the biosynthesis of active estrogens and androgens .

Mode of Action

The compound interacts with its target, STS, through a speculated nucleophilic substitution reaction involving the sulfamate group (a sulfate mimic) and the fGly residue. This interaction results in the sulfamoylation and inactivation of the catalytic site of STS . The triazole moieties and the triazole-linked aromatic rings of the ligands fit in the STS active site, stabilized by a multitude of van der Waals interactions .

Biochemical Pathways

The inhibition of STS by (1-phenyl-1H-1,2,3-triazol-4-yl)methyl N-phenylcarbamate affects the steroidogenesis pathway. By inhibiting STS, the compound prevents the conversion of inactive steroid sulfates into active estrogens and androgens . This disruption can have downstream effects on various hormonal processes, including those involved in the progression of hormone-dependent cancers .

Pharmacokinetics

The compound’s potent inhibitory activity against sts suggests it may have favorable bioavailability .

Result of Action

The result of the compound’s action is the inhibition of STS, leading to a decrease in the production of active estrogens and androgens . This can potentially slow the growth of hormone-dependent cancers, such as breast cancer .

特性

IUPAC Name |

(1-phenyltriazol-4-yl)methyl N-phenylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2/c21-16(17-13-7-3-1-4-8-13)22-12-14-11-20(19-18-14)15-9-5-2-6-10-15/h1-11H,12H2,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDQSGYIUXWSWHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)OCC2=CN(N=N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-phenyl-1H-1,2,3-triazol-4-yl)methyl N-phenylcarbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}cyclohexanecarboxamide](/img/structure/B2835843.png)

![3-Chloro-2-[2-(3-pyridinyl)vinyl]-5-(trifluoromethyl)pyridine](/img/structure/B2835845.png)

![6-[4-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2835846.png)

![ethyl 4-[(2,5-dimethylphenyl)methylsulfanyl]-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2835850.png)

![6-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B2835851.png)

![3-allyl-8-(4-chlorophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2835852.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)isobutyramide](/img/structure/B2835854.png)

![methyl 4-{[9-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-3-yl]oxy}benzoate; propan-2-ol](/img/structure/B2835856.png)

![1-[(4-Sulfamoylphenyl)carbamoyl]ethyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2835859.png)

![3-allyl-2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2835864.png)